![molecular formula C10H8N2O2 B1433829 Methyl quinazoline-2-carboxylate CAS No. 1607787-61-0](/img/structure/B1433829.png)
Methyl quinazoline-2-carboxylate
Overview
Description
Methyl quinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinazoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with methyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Another method involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate in an eco-friendly solvent like ethyl acetate . This method employs manganese and tert-butyl hydroperoxide as catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinazoline-2-carboxylate derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazoline-2-carboxylic acid, various quinazoline-2-carboxylate derivatives, and substituted quinazolines with different functional groups.
Scientific Research Applications
Anticancer Activity
MQC and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, MQC has shown promising results with IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, as detailed in Table 1.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
MQC | HepG2 | 15.3 |
MQC | MCF-7 | 20.98 |
Studies have demonstrated that modifications to the quinazoline core can significantly enhance anticancer activity. For example, compounds derived from MQC have been synthesized and evaluated, revealing that certain derivatives outperform established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
MQC exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Comparative studies have shown that some MQC derivatives are effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that specific substitutions on the quinazoline ring can enhance antibacterial efficacy .
Building Block for Complex Molecules
MQC serves as a versatile building block in organic synthesis, particularly for creating more complex quinazoline derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of novel compounds with enhanced biological activities .
Chemical Reactions Involving MQC:
- Oxidation : Converts MQC to quinazoline-2-carboxylic acid.
- Reduction : Produces various quinazoline-2-carboxylate derivatives.
- Substitution : Introduces functional groups into the quinazoline ring.
Anticancer Studies
In a systematic evaluation of MQC derivatives' antiproliferative effects, several compounds were synthesized and tested against HepG2 and MCF-7 cell lines. Some derivatives exhibited IC50 values comparable to or lower than those of doxorubicin, indicating their potential as effective anticancer agents .
Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of MQC alongside various analogs. Results indicated that certain derivatives displayed enhanced activity against E. coli and drug-resistant S. aureus strains, suggesting their potential for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of methyl quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-2-carboxylic acid
- Quinoxaline
- Quinoline
Uniqueness
Methyl quinazoline-2-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity. Compared to quinazoline-2-carboxylic acid, the methyl ester group can enhance its solubility and stability. Quinoxaline and quinoline, while structurally similar, have different nitrogen atom positions in their rings, leading to distinct chemical and biological properties .
Biological Activity
Methyl quinazoline-2-carboxylate (MQC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of MQC, focusing on its antimicrobial, antiviral, and anticancer properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its quinazoline structure, which is a bicyclic heterocycle containing nitrogen atoms. The specific functional groups present in MQC include a methyl group and a carboxylate group at the second position of the quinazoline ring. This unique structure enhances its solubility and stability compared to other quinazoline derivatives.
The exact mechanism of action for MQC remains largely unexplored; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Quinazoline derivatives are known to function as kinase inhibitors, which may contribute to their biological effects.
Antimicrobial Activity
MQC has shown promising antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains. For instance, a study demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential as antibacterial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
MQC | Staphylococcus aureus | 64 |
MQC | Streptococcus pneumoniae | 8 |
MQC | Escherichia coli | 64 |
Anticancer Activity
MQC has also been evaluated for its anticancer properties. Various studies have reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from MQC have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
Table 2: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
MQC | HepG2 | 15.3 |
MQC | MCF-7 | 20.98 |
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was synthesized alongside various analogs to assess their antibacterial efficacy. The results indicated that while some compounds had enhanced activity against E. coli, others showed remarkable potency against drug-resistant strains of S. aureus .
- Anticancer Studies : Another investigation focused on the antiproliferative effects of MQC derivatives on cancer cell lines. The study revealed that modifications to the quinazoline core significantly impacted their cytotoxicity, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
methyl quinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQRGJSVWMYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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